![molecular formula C10H9NO4 B043554 3-Ethoxyfuro[3,2-c]pyridine-2-carboxylic acid CAS No. 119292-92-1](/img/structure/B43554.png)
3-Ethoxyfuro[3,2-c]pyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxyfuro[3,2-c]pyridine-2-carboxylic acid (EFPC) is a heterocyclic compound that has shown potential for use in scientific research. It is a member of the furo[3,2-c]pyridine family of compounds, which have been found to have a variety of biological activities. EFPC has been studied for its potential as a therapeutic agent, as well as for its use as a tool in biochemical research.
Mécanisme D'action
The mechanism of action of 3-Ethoxyfuro[3,2-c]pyridine-2-carboxylic acid is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase. These enzymes are involved in the production of pro-inflammatory molecules, and their inhibition by 3-Ethoxyfuro[3,2-c]pyridine-2-carboxylic acid may contribute to its anti-inflammatory activity.
Effets Biochimiques Et Physiologiques
3-Ethoxyfuro[3,2-c]pyridine-2-carboxylic acid has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory activity, it has been found to have antioxidant properties. 3-Ethoxyfuro[3,2-c]pyridine-2-carboxylic acid has also been shown to inhibit the growth of cancer cells in vitro, as mentioned previously. Additionally, 3-Ethoxyfuro[3,2-c]pyridine-2-carboxylic acid has been found to have analgesic activity in animal models of pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-Ethoxyfuro[3,2-c]pyridine-2-carboxylic acid is that it is relatively easy to synthesize using the method described above. Additionally, it has been shown to have a variety of biological activities, which makes it a potentially useful tool in a number of different contexts. However, one limitation of 3-Ethoxyfuro[3,2-c]pyridine-2-carboxylic acid is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are a number of different directions that future research on 3-Ethoxyfuro[3,2-c]pyridine-2-carboxylic acid could take. For example, further studies could be conducted to better understand its mechanism of action. Additionally, 3-Ethoxyfuro[3,2-c]pyridine-2-carboxylic acid could be investigated for its potential as a therapeutic agent in other contexts, such as neurodegenerative diseases. Finally, 3-Ethoxyfuro[3,2-c]pyridine-2-carboxylic acid could be used as a tool in biochemical research to study the functions of specific enzymes.
Méthodes De Synthèse
The synthesis of 3-Ethoxyfuro[3,2-c]pyridine-2-carboxylic acid has been described in the literature. One method involves the reaction of 2-methyl-3-nitrofuran with ethyl cyanoacetate in the presence of sodium methoxide to yield 2-ethyl-3-nitrofuro[3,2-c]pyridine. This intermediate is then reduced with sodium dithionite to give 3-Ethoxyfuro[3,2-c]pyridine-2-carboxylic acid.
Applications De Recherche Scientifique
3-Ethoxyfuro[3,2-c]pyridine-2-carboxylic acid has been studied for its potential as a therapeutic agent in a number of different contexts. For example, it has been shown to have anti-inflammatory activity in animal models of arthritis. 3-Ethoxyfuro[3,2-c]pyridine-2-carboxylic acid has also been investigated for its potential as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, 3-Ethoxyfuro[3,2-c]pyridine-2-carboxylic acid has been studied for its potential as a tool in biochemical research, as it can be used to selectively inhibit certain enzymes.
Propriétés
Numéro CAS |
119292-92-1 |
|---|---|
Nom du produit |
3-Ethoxyfuro[3,2-c]pyridine-2-carboxylic acid |
Formule moléculaire |
C10H9NO4 |
Poids moléculaire |
207.18 g/mol |
Nom IUPAC |
3-ethoxyfuro[3,2-c]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H9NO4/c1-2-14-8-6-5-11-4-3-7(6)15-9(8)10(12)13/h3-5H,2H2,1H3,(H,12,13) |
Clé InChI |
TYETXXDKZRZKGI-UHFFFAOYSA-N |
SMILES |
CCOC1=C(OC2=C1C=NC=C2)C(=O)O |
SMILES canonique |
CCOC1=C(OC2=C1C=NC=C2)C(=O)O |
Synonymes |
Furo[3,2-c]pyridine-2-carboxylicacid,3-ethoxy-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



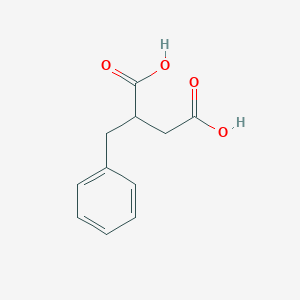
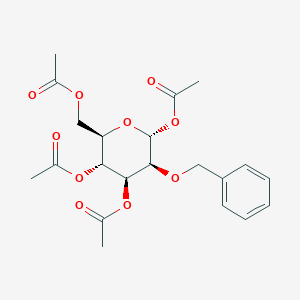
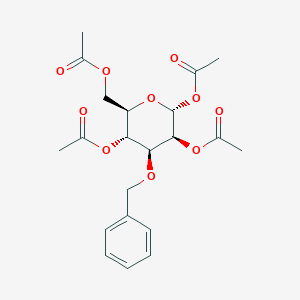

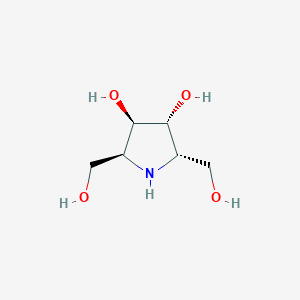

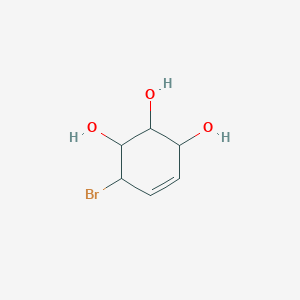
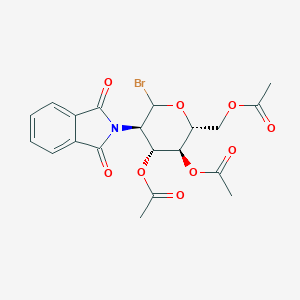
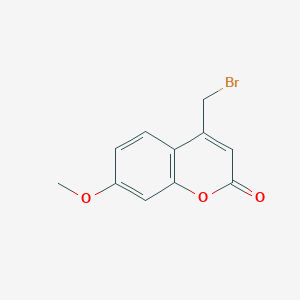

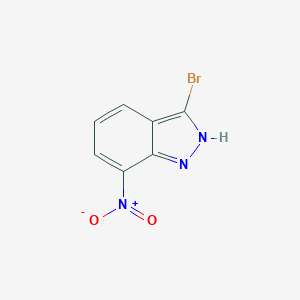
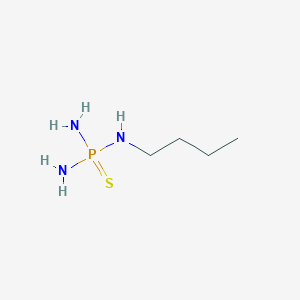

![Bicyclo[2.2.1]heptane-1-methanesulfonicacid, 7,7-dimethyl-2,3-dioxo-, (1S,4S)-](/img/structure/B43499.png)